REACTION_SMILES
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[Br:1][c:2]1[cH:3][n:4]2[c:5]([s:6]1)[c:7]([C:10](=[O:11])[O:12][CH2:13][CH3:14])[n:8][cH:9]2.[C:31]([CH:32]([CH:33]([C:34]([O-:35])=[O:36])[OH:37])[OH:38])([O-:39])=[O:40].[CH3:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1.[CH3:22][CH:23]([CH2:24][AlH:25][CH2:26][CH:27]([CH3:28])[CH3:29])[CH3:30].[Cl:43][CH2:44][Cl:45].[K+:42].[Na+:41]>>[Br:1][c:2]1[cH:3][n:4]2[c:5]([s:6]1)[c:7]([CH2:10][OH:11])[n:8][cH:9]2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ncn2cc(Br)sc12
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])C(O)C(O)C(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[AlH]CC(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
|
Name
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|
Type
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product
|
Smiles
|
OCc1ncn2cc(Br)sc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |